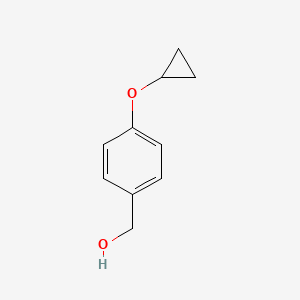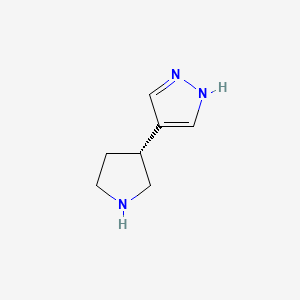
(R)-4-(Pyrrolidin-3-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Pyrrolidin-3-yl)-1H-pyrazole is a chiral compound that features a pyrazole ring substituted with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This method provides an efficient approach for generating various substituted pyrrolidines.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
®-4-(Pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using rhodium-catalyzed methods.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Rhodium catalysts and trifluoroethanol are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethoxylated derivatives .
科学的研究の応用
®-4-(Pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various chemical products.
作用機序
The mechanism of action of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- ®-3-(Pyrrolidin-3-yl)aniline
- ®-Pyrrolidin-3-ylmethanol
- ®-Pyrrolidin-3-yl-carbamic acid benzyl ester hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
4-[(3R)-pyrrolidin-3-yl]-1H-pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-6(1)7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10)/t6-/m0/s1 |
InChIキー |
XPDOYXLHSAFZTP-LURJTMIESA-N |
異性体SMILES |
C1CNC[C@H]1C2=CNN=C2 |
正規SMILES |
C1CNCC1C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


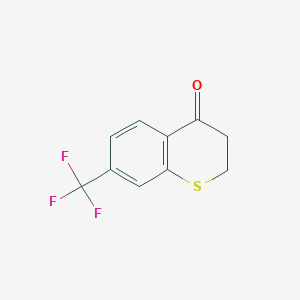

![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)
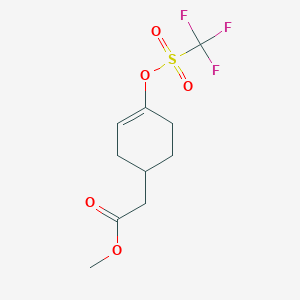
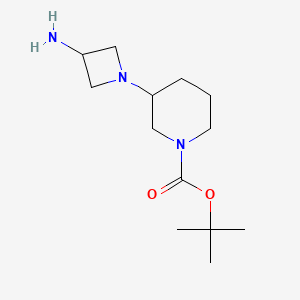
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)
![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)
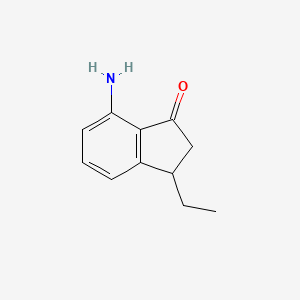

![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)
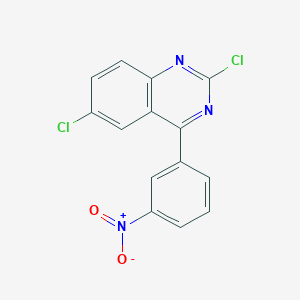
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
